molecular formula C20H34O2S B14258582 Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-2-tetradecyl- CAS No. 168908-23-4

Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-2-tetradecyl-

Cat. No.: B14258582
CAS No.: 168908-23-4
M. Wt: 338.5 g/mol
InChI Key: ITTFJJWUFNMGKV-UHFFFAOYSA-N
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Description

Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-2-tetradecyl- is a heterocyclic compound that features a fused ring system combining a thiophene ring and a dioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-2-tetradecyl- typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method includes the reaction of thiophene-2-carboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which can be further modified to obtain the desired thieno[3,4-b] derivatives . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized using pyrrolidine in toluene with calcium chloride as a desiccant .

Industrial Production Methods

Industrial production of thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-2-tetradecyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-2-tetradecyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in chloroform or alkylating agents (e.g., methyl iodide) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-2-tetradecyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-2-tetradecyl- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein conformation . The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-2-tetradecyl- is unique due to its specific ring fusion and the presence of a long alkyl chain, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a versatile compound for various applications, distinguishing it from other similar heterocyclic compounds.

Properties

CAS No.

168908-23-4

Molecular Formula

C20H34O2S

Molecular Weight

338.5 g/mol

IUPAC Name

3-tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine

InChI

InChI=1S/C20H34O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-21-19-16-23-17-20(19)22-18/h16-18H,2-15H2,1H3

InChI Key

ITTFJJWUFNMGKV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1COC2=CSC=C2O1

Related CAS

168908-26-7

Origin of Product

United States

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